3-Propylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46998. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

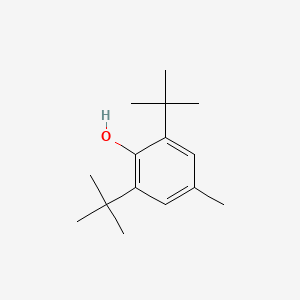

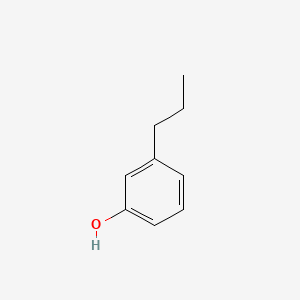

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWGZBWDLMDIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211145 | |

| Record name | 3-Propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-27-2 | |

| Record name | 3-Propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593R721CIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Propylphenol from Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-propylphenol from phenol (B47542). The document details two principal pathways: a two-step synthesis commencing with a Grignard reaction on 3-hydroxybenzaldehyde (B18108), and a multi-step route involving Friedel-Crafts acylation or Fries rearrangement followed by ketone reduction. This guide is intended to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and visual representations of the synthetic workflows to facilitate informed decisions in experimental design and execution.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Its synthesis from readily available starting materials like phenol is a topic of significant interest in organic chemistry. The selection of a synthetic route is often dictated by factors such as overall yield, purity of the final product, scalability, and the availability and cost of reagents. This guide will explore the most practical and commonly employed methods for the synthesis of this compound.

Primary Synthetic Pathways

Two predominant synthetic strategies for obtaining this compound from phenol-derived precursors are outlined below. Each pathway offers distinct advantages and is suited for different laboratory settings and research objectives.

Route 1: Grignard Reaction followed by Catalytic Hydrogenation

This efficient two-step synthesis utilizes 3-hydroxybenzaldehyde as the starting material, which can be derived from phenol. The key steps involve a Grignard reaction to introduce the propyl chain precursor, followed by a reduction to yield the final product. This route is notable for its high overall yield.[1]

Overall Reaction Scheme:

The first step, the synthesis of 3-hydroxybenzaldehyde from phenol, can be achieved through various formylation reactions, such as the Reimer-Tiemann or Duff reaction. However, for the purpose of this guide, we will begin with commercially available 3-hydroxybenzaldehyde.

Step 1: Grignard Reaction of 3-Hydroxybenzaldehyde

In this step, 3-hydroxybenzaldehyde reacts with ethylmagnesium bromide in an ether solvent. The Grignard reagent adds to the carbonyl group of the aldehyde, forming a secondary alcohol, 1-(3-hydroxyphenyl)propan-1-ol, after acidic workup.

Step 2: Catalytic Hydrogenation

The benzylic alcohol, 1-(3-hydroxyphenyl)propan-1-ol, is then reduced to this compound via catalytic hydrogenation. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Route 2: Friedel-Crafts Acylation/Fries Rearrangement followed by Reduction

This pathway involves the introduction of a propionyl group onto the phenol ring, followed by the reduction of the resulting ketone to a propyl group. This can be achieved through two main approaches to obtain the key intermediate, 3-hydroxypropiophenone.

Approach 2A: Friedel-Crafts Acylation

Phenol can undergo Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction can lead to a mixture of ortho, meta, and para isomers, as well as O-acylation products.[2][3] Direct acylation to favor the meta isomer is challenging; however, subsequent isomerization or separation can yield the desired 3-hydroxypropiophenone.

Approach 2B: Fries Rearrangement

An alternative to direct acylation is the Fries rearrangement of phenyl propionate (B1217596).[4][5][6][7] Phenol is first esterified with propionyl chloride to form phenyl propionate. This ester then undergoes an intramolecular rearrangement in the presence of a Lewis acid to form a mixture of ortho- and para-hydroxypropiophenones.[4][7] While this method primarily yields ortho and para isomers, reaction conditions can be optimized to influence the product distribution.

Reduction of 3-Hydroxypropiophenone

Once 3-hydroxypropiophenone is obtained, the carbonyl group is reduced to a methylene (B1212753) group to yield this compound. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is suitable for substrates that are stable in strongly acidic conditions.[8][9][10][11]

-

Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent. It is ideal for substrates that are sensitive to acid.[12][13][14][15][16]

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reagents/Catalyst | Yield (%) | Reference |

| Grignard Reaction & Hydrogenation (Overall) | 3-Hydroxybenzaldehyde | This compound | EtMgBr, then H₂/Pd-C | 75 | [1] |

| Catalytic Hydrogenation | "Part B (1) compound" | This compound | H₂ / 10% Pd on Carbon | 100 | [17] |

| Friedel-Crafts Acylation (O-acylation) | Phenol | Phenyl propionate | Propionyl chloride, 1% TfOH-CH₃CN | >90 | [3] |

| Friedel-Crafts Acylation (C-acylation) | Phenol | Hydroxypropiophenones | Propionyl chloride, neat TfOH | >90 | [3] |

Note: The identity of "Part B (1) compound" in the 100% yield hydrogenation reaction is not specified in the cited source, limiting the direct application of this specific protocol. Yields for Friedel-Crafts acylation and Fries rearrangement can vary significantly based on reaction conditions and isomeric distribution.

Experimental Protocols

Route 1: Grignard Reaction and Hydrogenation

Step 1: Synthesis of 1-(3-Hydroxyphenyl)propan-1-ol via Grignard Reaction

-

Materials: 3-Hydroxybenzaldehyde, magnesium turnings, ethyl bromide, anhydrous diethyl ether, hydrochloric acid (aq.), saturated ammonium (B1175870) chloride solution.

-

Procedure:

-

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of ethylmagnesium bromide.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve 3-hydroxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-(3-hydroxyphenyl)propan-1-ol.

-

The crude product can be purified by column chromatography or distillation.

-

Step 2: Synthesis of this compound via Catalytic Hydrogenation

-

Materials: 1-(3-Hydroxyphenyl)propan-1-ol, 10% Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 1-(3-hydroxyphenyl)propan-1-ol (e.g., 3 g, 22.4 mmol) in THF (25 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 150 mg) to the solution.

-

Seal the vessel and connect it to a hydrogen source (e.g., a hydrogen balloon or a hydrogenation apparatus).

-

Purge the vessel with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere at room temperature with vigorous stirring overnight.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with THF.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. The product is reported as a yellowish oil.[17]

-

Route 2: Acylation and Reduction

Step 1 (Approach 2B): Synthesis of 3-Hydroxypropiophenone via Fries Rearrangement

-

Materials: Phenyl propionate, Aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent), hydrochloric acid (aq.).

-

Procedure:

-

In a reaction flask, dissolve phenyl propionate in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

After the addition is complete, heat the reaction mixture. The temperature can be adjusted to favor the formation of the ortho or para isomer (higher temperatures favor the ortho product).[4][7]

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture and decompose the aluminum chloride complex by carefully adding ice and then dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting mixture of ortho- and para-hydroxypropiophenone can be separated by fractional distillation or column chromatography.

-

Step 2: Reduction of 3-Hydroxypropiophenone

Method A: Clemmensen Reduction

-

Materials: 3-Hydroxypropiophenone, Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl), Toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.

-

Add a solution of 3-hydroxypropiophenone in toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Periodically add more concentrated hydrochloric acid during the reflux period.

-

After several hours, cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield this compound.

-

Purify by distillation or column chromatography.

-

Method B: Wolff-Kishner Reduction

-

Materials: 3-Hydroxypropiophenone, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 3-hydroxypropiophenone, hydrazine hydrate, and diethylene glycol.

-

Add potassium hydroxide pellets to the mixture.

-

Heat the mixture to reflux. Water and excess hydrazine will distill off.

-

Continue heating at a higher temperature (around 190-200 °C) to allow for the decomposition of the hydrazone.[15]

-

Monitor the reaction until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and add water.

-

Acidify with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.

-

Purify the resulting this compound by distillation or column chromatography.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries_rearrangement [chemeurope.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. Clemmensen Reduction [organic-chemistry.org]

- 12. grokipedia.com [grokipedia.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Propylphenol (CAS 621-27-2). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

This compound, also known as m-propylphenol, is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a propyl group at the meta (3-) position. This structure imparts specific physicochemical characteristics that are crucial for its application and behavior in various chemical and biological systems. It is recognized for its role as a synergistic component in artificial odor baits for insects like the tsetse fly and is also a subject of interest in medicinal chemistry due to the biological activities associated with alkylphenols. A thorough understanding of its properties is fundamental for its synthesis, handling, and application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting its behavior, including solubility, lipophilicity, and volatility.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| CAS Number | 621-27-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 26 °C | [1][2][5][6] |

| Boiling Point | 228 - 231 °C (at 760 mmHg) | [1][2][5][6][7] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.525 | [2] |

| Vapor Pressure | 0.045 mmHg at 25 °C (estimated) | [5][6] |

| Flash Point | 108.8 °C (228 °F) (estimated, closed cup) | [5][6] |

| pKa | 10.07 ± 0.10 (Predicted) | [7] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Reference(s) |

| Water Solubility | 832.8 mg/L at 25 °C (estimated) | [5][6] |

| LogP (o/w) | 2.9 - 3.062 (estimated) | [3][5][6][8] |

| Solubility in Organic Solvents | Soluble in alcohol, methanol (B129727), ethanol (B145695), isopropanol | [5][6][8] |

Table 3: Spectroscopic Data Summary for this compound

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | ~7.1-6.7 (m, Ar-H), ~4.7 (-OH), 2.53 (t, Alkyl-H), 1.62 (m, Alkyl-H), 0.93 (t, Alkyl-H) | [9] |

| ¹³C NMR (CDCl₃) | 155.3, 144.5 (Ar-C, Substituted); 129.5, 121.3, 116.0, 113.1 (Ar-C, Unsubstituted); 38.1, 24.5, 13.9 (Alkyl-C) | [9] |

| Mass Spectrometry (MS) | Molecular Ion (M+) peak corresponding to its molecular weight. | [10] |

| Infrared (IR) | Characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

A practical, large-scale synthesis of this compound can be achieved from commercially available 3-hydroxybenzaldehyde (B18108).[11]

-

Step 1: Wittig Reaction

-

Prepare a suspension of ethyl(triphenyl)phosphonium (B8787741) bromide in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as n-butyllithium, at a low temperature (e.g., 0 °C) to generate the ylide.

-

Add 3-hydroxybenzaldehyde to the ylide solution and allow the mixture to warm to room temperature and stir overnight.

-

Work up the reaction mixture by adding water and extracting with an organic solvent (e.g., diethyl ether).

-

Purify the resulting 3-(prop-1-enyl)phenol intermediate by column chromatography.

-

-

Step 2: Hydrogenation

-

Dissolve the 3-(prop-1-enyl)phenol intermediate in a solvent such as ethanol or THF.

-

Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a hydrogenation apparatus) and stir at room temperature overnight.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

The shake-flask method is the gold standard for experimentally determining LogP.[1][12]

-

Preparation: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer solution. This pre-equilibration of the two phases is critical.

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in the n-octanol-saturated buffer or buffer-saturated n-octanol. The initial concentration should be known.

-

Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel or vial. The ratio of the volumes of the two phases should be optimized based on the expected LogP value.[12]

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases (aqueous and organic) are clearly separated. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

The pKa of a phenolic compound can be determined using spectrophotometric or potentiometric titration.

-

Spectrophotometric Method [13][14]

-

Solution Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 8 to 12).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a small, constant volume of the this compound stock solution to each buffer solution to create a set of test solutions.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum for each test solution. The deprotonated phenoxide form will have a different absorbance maximum compared to the protonated phenol form.

-

Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the two forms is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.

-

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of alkylphenols.[15][16]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or toluene.

-

Internal Standard: Add a known amount of an internal standard (a compound not present in the sample with a distinct retention time) to the sample solution for accurate quantification.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector.

-

Chromatographic Conditions:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Detector Temperature: Typically 300 °C.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Processing: The resulting chromatogram will show peaks corresponding to this compound and any impurities. Purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Reaction pathway for the two-step synthesis of this compound from 3-hydroxybenzaldehyde.

Caption: Step-by-step workflow for the purity analysis of this compound using Gas Chromatography (GC-FID).

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.pdx.edu [web.pdx.edu]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. pepolska.pl [pepolska.pl]

- 16. settek.com [settek.com]

3-Propylphenol CAS number and molecular weight

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This document provides essential information regarding 3-Propylphenol, a key organic building block.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is 621-27-2 .[1][2][3][4][5][6][7] This identifier is universally recognized and ensures unambiguous identification of the substance in literature, databases, and regulatory submissions.

Molecular Weight

The molecular weight of this compound is a fundamental physical property crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1][3][5][6] |

| Molecular Weight (High Precision) | 136.1910 g/mol | [2] |

| Molecular Formula | C₉H₁₂O | [1][2][4][7][8] |

This data is foundational for any experimental work involving this compound. The subsequent sections of this guide will delve into its physicochemical properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.

References

- 1. This compound AldrichCPR 621-27-2 [sigmaaldrich.com]

- 2. Phenol, 3-propyl- [webbook.nist.gov]

- 3. This compound, 98% (621-27-2) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-N-PROPYLPHENOL | 621-27-2 [chemicalbook.com]

- 7. 3-n-Propylphenol, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound - CAS - 621-27-7 | Axios Research [axios-research.com]

Spectroscopic Profile of 3-Propylphenol: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-Propylphenol, providing essential structural information for researchers, scientists, and professionals in drug development.

This technical guide offers a comprehensive overview of the spectroscopic data for this compound (C₉H₁₂O), a significant organic compound in various research and industrial applications. The following sections detail the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, IR, and MS analyses, presented in clearly structured tables for ease of comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, alongside a visual representation of the general analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.6 - 7.2 | Multiplet | - |

| Phenolic Hydroxyl | 4.5 - 5.5 | Singlet (broad) | - |

| Benzylic Protons (-CH₂-) | 2.51 | Triplet | 7.6 |

| Methylene Protons (-CH₂-) | 1.62 | Sextet | 7.5 |

| Methyl Protons (-CH₃) | 0.93 | Triplet | 7.4 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-OH (C1) | 154.9 |

| C-H (C5) | 129.5 |

| C-propyl (C3) | 141.5 |

| C-H (C4) | 121.3 |

| C-H (C6) | 120.3 |

| C-H (C2) | 115.9 |

| Benzylic Carbon (-CH₂) | 38.1 |

| Methylene Carbon (-CH₂) | 24.8 |

| Methyl Carbon (-CH₃) | 14.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Alkyl (propyl group) |

| 1600, 1585, 1470 | C=C stretch | Aromatic Ring |

| 1465 | C-H bend | Alkyl (propyl group) |

| 1230 | C-O stretch | Phenol |

| 880-750 | C-H out-of-plane bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺)[1] |

| 108 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty rearrangement |

| 107 | [M - C₂H₅]⁺ | Benzylic cleavage, loss of an ethyl radical[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

The Solubility Profile of 3-Propylphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-propylphenol in various solvents, catering to researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, offers insights into its qualitative solubility, and furnishes detailed experimental protocols for solubility determination.

Executive Summary

This compound, a key intermediate in various chemical syntheses, exhibits a solubility profile largely governed by its molecular structure: a hydroxyl group imparting polarity and a propyl-substituted benzene (B151609) ring contributing to its nonpolar character. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This guide consolidates known solubility data and provides methodologies for its empirical determination.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in water and qualitative descriptions in alcohols provide a foundational understanding.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 832.8 mg/L[1] |

| Alcohol | Not Specified | Soluble[1] |

Note: The term "soluble" for alcohol is a qualitative descriptor and does not provide a specific concentration. For practical applications, experimental determination is recommended.

Estimated Solubility in Common Organic Solvents

In the absence of specific quantitative data for this compound, the principle of "like dissolves like" and data from structurally similar compounds can provide valuable estimations. This compound possesses both a polar hydroxyl group capable of hydrogen bonding and a nonpolar propylbenzene (B89791) moiety.

-

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): The presence of the hydroxyl group suggests good solubility in these solvents due to the potential for hydrogen bonding. Phenol, a related compound, is soluble in ethanol and methanol[2]. It is therefore anticipated that this compound would be readily soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone): Acetone can act as a hydrogen bond acceptor, suggesting favorable interaction with the hydroxyl group of this compound. Phenol is soluble in acetone[2].

-

Nonpolar Solvents (e.g., Chloroform (B151607), Ethyl Acetate): The propyl group and the benzene ring contribute to the nonpolar character of the molecule, suggesting solubility in less polar organic solvents. Propylbenzene, which lacks the polar hydroxyl group, is miscible with organic solvents like ethanol, acetone, and diethyl ether[3]. Phenol is soluble in chloroform and ethyl acetate[2][4].

Based on these comparisons, this compound is expected to exhibit good solubility in a range of common organic solvents. However, for precise applications, empirical determination of solubility is essential.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the mass of this compound that dissolves in a given volume of a solvent at a specific temperature to reach equilibrium.

Materials:

-

This compound

-

Solvent of interest

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Place the dish in an oven at a temperature below the boiling point of this compound but sufficient to remove all solvent residues.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.

References

natural occurrence of 3-Propylphenol and its derivatives

An In-depth Technical Guide to the Natural Occurrence of 3-Propylphenol and Its Derivatives

Introduction

This compound (m-propylphenol) is an alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkyl group. In this case, a propyl group is attached to the third carbon of the benzene (B151609) ring. This compound and its derivatives are of significant interest to researchers in fields ranging from chemical ecology to pharmacology and materials science. While found in nature, this compound is often present in trace amounts and is more prominently studied as a semiochemical (a signaling chemical) and as a valuable synthetic target derivable from abundant natural precursors.

This guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of this compound, with a focus on quantitative data and detailed experimental protocols for its isolation and characterization.

Natural Occurrence and Sources

This compound has been identified in various natural contexts, primarily as a volatile or semi-volatile organic compound. Its presence is often linked to microbial metabolism, the degradation of larger biomolecules, or as a component of animal scent cues.

Animal Semiochemicals

A significant natural context for this compound is in animal odors, where it functions as a kairomone, attracting insects and other arthropods. It is a known potent attractant for the tsetse fly (Glossina spp.), the vector for African trypanosomiasis.[1][2] This suggests its presence in the urine or other excretions of host animals like cattle.[3][4] It is also used in artificial odor baits to trap various species of horseflies, biting midges, and mosquitoes.[3][4]

Fermented Products

Phenolic compounds are subject to modification by microorganisms during fermentation.[5][6] While direct evidence for this compound in specific fermented foods is not extensively documented in readily available literature, the microbial metabolism of more complex phenolic acids (like p-coumaric and ferulic acid) can lead to the formation of various simpler phenols.[5][7] It is plausible that pathways exist for the formation of alkylphenols like this compound during the fermentation of polyphenol-rich plant materials.[5]

Natural Precursors: Cashew Nut Shell Liquid (CNSL)

The most significant natural source related to this compound is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[8] CNSL does not contain this compound directly but is rich in its precursors, primarily anacardic acid and cardanol (B1251761).[8][9] These phenolic lipids have long aliphatic side chains that can be chemically modified to yield this compound in high quantities, making CNSL a critical renewable feedstock for its production.[2][9]

Quantitative Data

Direct quantitative analysis of this compound in most natural matrices is sparse due to its typically low concentrations. However, data on its synthesis yield from natural precursors is well-documented.

Table 1: Synthesis Yield of this compound from Natural Precursors

| Precursor Source | Precursor Compound | Reaction Type | Yield (%) | Reference |

| Cashew Nut Shell Liquid | Anacardic Acids | Isomerizing Cross-Metathesis with 2-butene | 69% | [2] |

| Cashew Nut Shell Liquid | Cardanol | Metathesis and Hydrogenation | 11% | [2] |

| 3-Hydroxybenzaldehyde (B18108) | N/A (Synthetic Route) | Grignard Reaction & Hydrogenation | 75% | [10] |

Biosynthesis and Derivation from Natural Precursors

A specific, complete biosynthetic pathway for this compound within a single organism is not well-elucidated. However, its formation can be understood through general phenolic acid metabolism and, more importantly, its semi-synthetic derivation from the abundant natural compounds in CNSL.

The primary route to producing this compound from a natural source involves the chemical conversion of anacardic acid, the main component of CNSL.[8] This multi-step process is a key example of valorizing agricultural waste into valuable chemicals.

Caption: Synthesis of this compound from Cashew Nut Shell Liquid (CNSL).

Experimental Protocols

Protocol 1: General Extraction and Analysis of Phenolic Compounds from Plant Material

This protocol provides a general method for the extraction and analysis of phenolic compounds, which would be a prerequisite for identifying and quantifying this compound or its derivatives in a plant matrix.[11]

1. Sample Preparation:

- Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.

- Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

- Macerate 10 g of the powdered plant material in 100 mL of 80% aqueous methanol (B129727) (or ethanol) for 24 hours at room temperature with occasional shaking.

- Filter the mixture through Whatman No. 1 filter paper.

- Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.

3. Analysis (HPLC-DAD):

- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: Diode-Array Detector (DAD) scanning from 200-400 nm.

- Quantification: Prepare a calibration curve using an authentic standard of this compound. Identification is based on matching the retention time and UV spectrum with the standard.

Start [label="Plant Material", shape=ellipse, fillcolor="#FBBC05"];

Prep [label="Drying & Grinding"];

Extract [label="Solvent Extraction\n(e.g., 80% Methanol)"];

Filter[label="Filtration"];

Concentrate [label="Rotary Evaporation"];

Crude_Extract [label="Crude Phenolic Extract", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="Chromatographic Analysis\n(e.g., HPLC, GC-MS)"];

Result [label="Identification &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep;

Prep -> Extract;

Extract -> Filter;

Filter -> Concentrate;

Concentrate -> Crude_Extract;

Crude_Extract -> Analysis;

Analysis -> Result;

}

Caption: General workflow for phenolic compound analysis from plants.

Protocol 2: Synthesis of this compound from 3-Hydroxybenzaldehyde

This protocol details a practical laboratory-scale synthesis, which can be adapted for producing standards or for mechanistic studies.[10]

1. Grignard Reaction:

- In a three-necked flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde to a suitable solvent mixture (e.g., THF).

- Cool the solution in an ice bath.

- Slowly add ethylmagnesium bromide (Grignard reagent) dropwise while maintaining the temperature below 10°C.

- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the intermediate benzylic alcohol.

2. Catalytic Hydrogenation:

- Dissolve the intermediate alcohol from the previous step in ethanol.

- Add a catalytic amount of palladium on carbon (10% Pd/C).

- Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

- Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Evaporate the solvent to yield this compound. The product can be further purified by column chromatography if necessary.

Biological Activity and Signaling Pathways

The most prominent biological role of this compound is as a semiochemical in chemical ecology. It acts as a kairomone, a signal that benefits the receiver (the insect) at the expense of the emitter (the host animal).

Caption: Role of this compound as a kairomone for the Tsetse Fly.

Beyond its role as an attractant, some alkylphenols have been investigated for antimicrobial properties, though this is a less-explored area for this compound specifically.[1][2] Its structural similarity to other phenolic compounds suggests potential for antioxidant activity, but this requires further investigation.

References

- 1. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 2. EP3303276A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 3. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]

- 4. 3-propyl phenol, 621-27-2 [perflavory.com]

- 5. Effects of Fermentation on Bioactivity and the Composition of Polyphenols Contained in Polyphenol-Rich Foods: A Review | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Fermentation on the Phenolic Compounds and Antioxidant Activity of Whole Cereal Grains: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Techniques for Analysis of Plant Phenolic Compounds | MDPI [mdpi.com]

toxicological profile of 3-Propylphenol

An In-depth Technical Guide to the Toxicological Profile of 3-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 621-27-7), a member of the alkylphenol family, is a chemical intermediate with applications in various industries. A thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and for predicting potential biological effects in drug development and environmental risk assessment. This technical guide provides a comprehensive overview of the known toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound and related compounds are summarized in the tables below. These data are derived from studies conducted in accordance with internationally recognized guidelines.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Dermal | >2000 mg/kg bw | |

| LD50 | Rat | Oral | 300-2000 mg/kg bw (estimated for propyl and butyl phenols) | |

| LC50 | - | Inhalation | 1.08–4.98 mg/L (structurally related chemical) |

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Compiled from various Safety Data Sheets and chemical databases.

Experimental Protocols

The toxicological evaluation of this compound relies on standardized experimental protocols to ensure the reliability and comparability of data. The following sections detail the general methodologies for key toxicological studies, based on OECD guidelines, which are likely to have been followed for the assessment of this compound and related substances.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of this compound was likely assessed in a study conducted similarly to OECD TG 402.

-

Test Animals: Healthy, young adult albino rabbits or rats are typically used.

-

Procedure: A single dose of the test substance is applied to a small, shaved area of the skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing for a 24-hour exposure period.

-

Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy of all animals is performed at the end of the study.

Skin Corrosion/Irritation (as per OECD Guideline 404)

-

Test Animals: A single healthy, young adult albino rabbit is used for the initial test.

-

Procedure: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin. The patch is covered with a gauze dressing. The exposure duration is sequential, starting with 3 minutes, then 1 hour, and finally 4 hours on different sites.

-

Observations: The skin is examined for signs of erythema and edema at 60 minutes, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.

-

Classification: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.

Serious Eye Damage/Eye Irritation (as per OECD Guideline 405)

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

-

Test Animals: Typically, mice or rats are used.

-

Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance has induced chromosomal damage.

Metabolism and Signaling Pathways

Metabolism

Specific studies on the metabolism of this compound are limited. However, based on the metabolism of other phenolic compounds, it is anticipated that this compound undergoes Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism in the liver. For the related compound, 4-propylphenol, a human metabolite, (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid, has been identified.

Signaling Pathways

Alkylphenols, including this compound, are known to be xenoestrogens, meaning they can mimic the effects of estrogen in the body. One of the key mechanisms is through the activation of non-genomic signaling pathways initiated at the membrane-associated estrogen receptor-α (mER-α).

Activation of mER-α by this compound can lead to a rapid increase in intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. These signaling events can influence various cellular processes, including cell proliferation and hormone secretion.

Conclusion

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylphenol (CAS No. 621-27-2), a member of the alkylphenol family, finds application in various industrial and commercial products. Its presence in the environment necessitates a thorough understanding of its fate and degradation processes to assess potential ecological risks. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, biodegradation, abiotic degradation, and bioaccumulation potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its environmental distribution and partitioning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Water Solubility | < 1 g/L at 20 °C | |

| log Kₒw (Octanol-Water Partition Coefficient) | 2.1 at 20 °C | |

| log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.25 at 35 °C | |

| Flash Point | 111 °C at 97.2 kPa | |

| Autoignition Temperature | 505 °C |

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation.

Biodegradation

The biodegradability of this compound has been assessed using standardized OECD test guidelines, with some conflicting results.

-

Ready Biodegradability: One study following the OECD Guideline 301A (DOC Die-Away) found that this compound is readily biodegradable , with over 70% degradation achieved within 28 days[2]. In contrast, a study using OECD Guideline 301C (Modified MITI Test) concluded that it is not readily biodegradable [2]. This discrepancy may be attributed to differences in the test conditions, such as the source and concentration of the microbial inoculum. The higher test substance concentration in the OECD 301C test (100 mg/L) may have inhibitory effects on the microorganisms.

Table 2: Summary of Biodegradability Data for this compound

| Test Guideline | Result | Conclusion | Reference |

| OECD 301A (DOC Die-Away) | >70% degradation in 28 days | Readily biodegradable | [2] |

| OECD 301C (Modified MITI Test) | Not readily biodegradable | Not readily biodegradable | [2] |

Biodegradation Pathway: Specific studies detailing the complete microbial degradation pathway of this compound are limited. However, based on the well-established pathways for phenol (B47542) and other alkylphenols, the degradation is expected to proceed through the following key steps[3][4]:

-

Hydroxylation: The initial step likely involves the enzymatic hydroxylation of the aromatic ring by monooxygenases to form a catechol derivative (e.g., 3-propylcatechol)[4][5].

-

Ring Cleavage: The resulting catechol intermediate then undergoes ring cleavage by dioxygenase enzymes. This can occur via two main routes:

-

Ortho-cleavage: Cleavage between the two hydroxyl groups.

-

Meta-cleavage: Cleavage adjacent to one of the hydroxyl groups, which is a common pathway for alkyl-substituted catechols[3].

-

-

Further Degradation: The ring-opened products are further metabolized through various intermediates into smaller organic acids that can enter the central metabolic pathways of microorganisms, ultimately leading to mineralization to carbon dioxide and water[5].

References

- 1. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Bio-Based Synthesis of 3-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Propylphenol is a naturally occurring phenolic compound found in both plants and animals.[1] It is of significant interest due to its applications as an attractant for the tsetse fly, a vector for African sleeping sickness, and as a valuable chemical intermediate.[2][3] While a specific de novo enzymatic biosynthesis pathway for this compound has not been extensively documented in scientific literature, several bio-based synthesis routes have been developed. These pathways leverage renewable, natural feedstocks, primarily Cashew Nut Shell Liquid (CNSL) and lignin (B12514952), offering sustainable alternatives to traditional chemical synthesis. This guide provides an in-depth overview of these core bio-based pathways, complete with experimental methodologies, quantitative data, and process visualizations.

Pathway 1: Synthesis from Cashew Nut Shell Liquid (CNSL)

Cashew Nut Shell Liquid is a readily available, non-edible byproduct of the cashew industry and a rich source of phenolic lipids, making it an ideal starting material for the synthesis of this compound. The primary phenolic constituent of raw CNSL is anacardic acid.[4][5][6]

The overall process involves three main stages:

-

Decarboxylation of Anacardic Acid: The carboxylic acid group of anacardic acid is removed through heating to produce cardanol (B1251761).

-

Ethenolysis: The long C15 unsaturated alkyl chain of cardanol is cleaved using ethylene (B1197577) to shorten the chain.

-

Isomerizing Metathesis: The resulting terminal alkene is further reacted to yield the final this compound.

Detailed Steps and Methodologies

Step 1: Thermal Decarboxylation of Anacardic Acid to Cardanol

Anacardic acid, when heated, readily undergoes decarboxylation to yield cardanol, which retains the long C15 alkyl chain at the meta position to the hydroxyl group.[6][7]

-

Experimental Protocol:

-

Raw Cashew Nut Shell Liquid (CNSL) is placed in a reaction vessel.

-

The CNSL is heated to a temperature range of 140-200°C.[7][8] The optimal temperature can influence the yield and purity of the resulting cardanol.

-

The reaction is typically carried out for a period of 1 to 2 hours.[8]

-

The progress of the decarboxylation can be monitored by measuring the evolution of CO2 or by analytical techniques such as FTIR spectroscopy to observe the disappearance of the carboxylic acid peak.

-

Upon completion, the resulting product is technical CNSL, which is rich in cardanol.[7]

-

Step 2 & 3: Conversion of Cardanol to this compound

The long alkyl chain of cardanol is shortened to a propyl group through a sequence of metathesis reactions. One documented route involves an initial ethenolysis step followed by an isomerizing cross-metathesis.[8][9]

-

Experimental Protocol (Illustrative):

-

Ethenolysis of Cardanol: Cardanol is reacted with ethylene in the presence of a ruthenium-based metathesis catalyst (e.g., a Hoveyda-Grubbs catalyst). This reaction cleaves the double bond within the C15 chain, producing 3-(non-8-enyl)phenol.[9]

-

Isomerizing Cross-Metathesis: The 3-(non-8-enyl)phenol is then subjected to an isomerizing cross-metathesis reaction with a short-chain olefin, such as 2-butene, again using a suitable metathesis catalyst.[9] This sequence of isomerization and metathesis effectively shortens the alkyl chain to a propyl group.

-

Hydrogenation: A final hydrogenation step may be required to saturate any remaining double bonds in the propyl chain, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

-

Quantitative Data

| Parameter | Value | Reference |

| Anacardic Acid Content in CNSL | ~70% | [5] |

| Cardanol Yield from Anacardic Acid | Up to 90% upon heating | [8] |

| Optimal Decarboxylation Temperature | 145°C (in one study) | [8] |

| Overall Yield of this compound from Anacardic Acids | 69% (via multi-step metathesis) | [3][9] |

Process Workflow Diagram

Pathway 2: Synthesis from Lignin Depolymerization

Lignin is a complex, aromatic biopolymer that constitutes a significant fraction of lignocellulosic biomass. It represents a vast and underutilized source of renewable aromatic chemicals. The production of this compound from lignin involves the breakdown of the polymer into smaller phenolic monomers, followed by catalytic upgrading.

General Methodology

-

Lignin Depolymerization: Lignin is first broken down into a liquid bio-oil. Common methods include pyrolysis (heating in the absence of oxygen) or hydrogenolysis/hydrocracking (catalytic cleavage with hydrogen).[2][10][11] This process yields a complex mixture of phenolic compounds, including guaiacols, syringols, and catechols.[2]

-

Catalytic Upgrading (Hydrodeoxygenation - HDO): The resulting bio-oil is then treated to remove oxygen atoms (primarily from methoxy (B1213986) and hydroxyl groups) and simplify the mixture. This is typically achieved through catalytic hydrodeoxygenation (HDO) over heterogeneous catalysts (e.g., Ru/C, CoMo/alumina).[2][12] This step is crucial for converting the various oxygenated phenols into simpler alkylphenols, including this compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Monomeric Alkylphenol Yield from Lignin | Up to 11 wt% (on lignin intake) | [2] |

| Phenolic Monomer Yield (General) | Up to 55 wt% (via reductive methods) |

Process Workflow Diagram

Benchmark Chemical Synthesis Route

For context and comparison, a highly efficient and practical chemical synthesis has been developed, which serves as a benchmark for yield and scalability.

Grignard Reaction and Hydrogenation

This route starts from 3-hydroxybenzaldehyde (B18108) and involves two main steps:

-

Grignard Reaction: 3-hydroxybenzaldehyde is reacted with ethylmagnesium bromide. This forms a secondary benzylic alcohol derivative.

-

Catalytic Hydrogenation: The resulting alcohol is then reduced via catalytic hydrogenation to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 75% | [2][13] |

Reaction Scheme Diagram

References

- 1. Integrated Metabolomics and Transcriptomics Analysis of Anacardic Acid Inhibition of Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anacardic acids - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cardanol - Wikipedia [en.wikipedia.org]

- 7. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Catalytic Depolymerization of Lignin towards Phenolic Chemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint of 3-Propylphenol: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 3-propylphenol, a molecule of interest in various scientific domains, including drug development and materials science. Through the application of Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic characteristics. Detailed computational and experimental protocols are presented to serve as a practical resource for researchers. All quantitative data is systematically tabulated for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the computational workflow and relevant biological signaling pathways, offering a holistic perspective for advanced research applications.

Introduction

This compound is an organic compound belonging to the phenol (B47542) family, characterized by a propyl group substituted at the third position of the benzene (B151609) ring. Understanding its molecular geometry, vibrational modes, and electronic properties at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to unravel these intrinsic molecular characteristics with high accuracy.

This guide details a computational study of this compound using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted level of theory for such systems. The presented data, while illustrative of a typical computational study, provides valuable insights into the molecule's fundamental properties.

Computational Protocol

The theoretical investigation of this compound was performed using a standard quantum chemistry software package. The computational protocol is outlined below.

2.1. Geometry Optimization

The initial 3D structure of this compound was constructed and subjected to full geometry optimization without any symmetry constraints. The optimization was carried out using the DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules. The convergence criteria were set to the default values of the software package, ensuring that a stationary point on the potential energy surface was reached.

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.

2.3. Electronic Property Analysis

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry at the same level of theory. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was subsequently calculated.

Experimental Protocols

For the validation of computational data and further characterization, the following experimental protocols are recommended.

3.1. Synthesis of this compound

A practical synthesis method involves the hydrogenation of a suitable precursor. For instance, a mixture of 3-allylphenol (B1283488) (or a related precursor) in a solvent like tetrahydrofuran (B95107) (THF) can be subjected to hydrogenation overnight at room temperature using a 10% palladium on carbon catalyst under a hydrogen atmosphere.[1] The reaction mixture is then filtered through Celite, and the solvent is evaporated to yield this compound.[1]

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. This analysis will confirm the molecular structure and the positions of the propyl group and hydroxyl group on the phenolic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be recorded in the range of 4000-400 cm⁻¹. The sample can be analyzed as a thin film on a potassium bromide (KBr) pellet. The characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-H and C=C stretches of the aromatic ring and alkyl chain, can be identified and compared with the calculated frequencies.

Data Presentation

The following tables summarize the illustrative quantitative data obtained from the quantum chemical calculations for this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.391 |

| C3-C4 | 1.396 |

| C4-C5 | 1.394 |

| C5-C6 | 1.392 |

| C6-C1 | 1.397 |

| C1-O7 | 1.365 |

| O7-H8 | 0.963 |

| C3-C9 | 1.512 |

| C9-C10 | 1.538 |